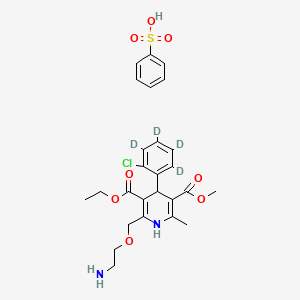

Omecamtiv mecarbil-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

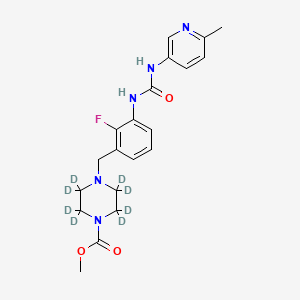

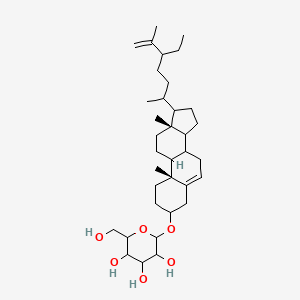

Omecamtiv mecarbil-d8 is a deuterated derivative of omecamtiv mecarbil, a cardiac myosin activator. Omecamtiv mecarbil is a novel therapeutic agent designed to enhance cardiac contractility by specifically targeting and activating cardiac myosin. This compound is primarily investigated for its potential in treating heart failure with reduced ejection fraction (HFrEF).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of omecamtiv mecarbil-d8 involves the incorporation of deuterium atoms into the molecular structure of omecamtiv mecarbil. The process typically starts with the synthesis of a urea intermediate, which is then converted to omecamtiv mecarbil through a series of chemical reactions. The deuterium atoms are introduced using deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Análisis De Reacciones Químicas

Types of Reactions

Omecamtiv mecarbil-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Omecamtiv mecarbil-d8 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: Employed in biological studies to investigate the effects of deuterium incorporation on metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in treating heart failure and other cardiac conditions.

Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of drug metabolism and pharmacokinetics.

Mecanismo De Acción

Omecamtiv mecarbil-d8 exerts its effects by specifically targeting and activating cardiac myosin. The compound binds to the catalytic S1 domain of cardiac myosin, enhancing the interaction between myosin and actin filaments. This activation increases the rate of phosphate release from myosin, stabilizing the pre-powerstroke and phosphate release states. As a result, the compound prolongs myocardial contraction, leading to increased systolic ejection time and improved cardiac output.

Comparación Con Compuestos Similares

Similar Compounds

Dobutamine: A beta-adrenergic agonist that increases cardiac contractility by stimulating beta-1 adrenergic receptors.

Milrinone: A phosphodiesterase inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels, enhancing cardiac contractility.

Levosimendan: A calcium sensitizer that increases the sensitivity of cardiac myofilaments to calcium, improving contractility.

Uniqueness of Omecamtiv Mecarbil-d8

This compound is unique in its mechanism of action as it directly activates cardiac myosin without altering calcium homeostasis. This distinct mechanism reduces the risk of adverse effects associated with traditional inotropic agents, such as arrhythmias and increased myocardial oxygen consumption. Additionally, the incorporation of deuterium atoms enhances the compound’s stability and metabolic profile, making it a promising candidate for further therapeutic development.

Propiedades

Fórmula molecular |

C20H24FN5O3 |

|---|---|

Peso molecular |

409.5 g/mol |

Nombre IUPAC |

methyl 2,2,3,3,5,5,6,6-octadeuterio-4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)/i8D2,9D2,10D2,11D2 |

Clave InChI |

RFUBTTPMWSKEIW-JNJBWJDISA-N |

SMILES isomérico |

[2H]C1(C(N(C(C(N1CC2=C(C(=CC=C2)NC(=O)NC3=CN=C(C=C3)C)F)([2H])[2H])([2H])[2H])C(=O)OC)([2H])[2H])[2H] |

SMILES canónico |

CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)

![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)